molecular formula C20H38O4 B8297306 Tert-butyl 3-(acetyloxy)tetradecanoate CAS No. 88240-07-7

Tert-butyl 3-(acetyloxy)tetradecanoate

Cat. No. B8297306
M. Wt: 342.5 g/mol
InChI Key: UQWZTTULJNHZLQ-UHFFFAOYSA-N
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Patent
US04504472

Procedure details

To a solution of t-butyl (3RS)-3-hydroxytetradecanoate (20.0 g) in dry pyridine (100 ml) was added acetic anhydride (7.8 ml) at ambient temperature. The mixture was stirred at the same temperature overnight. Acetic anhydride (3 ml) was added to the mixture. The mixture was stirred for additional 2 hours at the same temperature. To the mixture was added methanol (50 ml) under ice-cooling. The mixture was concentrated under reduced pressure. The residue was dissolved in ethyl acetate. The organic solution was washed with 1N hydrochloric acid and saturated aqueous sodium chloride, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by a column chromatography on silica gel (400 g) (chloroform:methanol 100:1 V/V) to give t-butyl (3RS)-3-acetoxytetradecanoate (14.04 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:3][C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5].[C:22](OC(=O)C)(=[O:24])[CH3:23].CO>N1C=CC=CC=1>[C:22]([O:1][CH:2]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:3][C:4]([O:6][C:7]([CH3:8])([CH3:9])[CH3:10])=[O:5])(=[O:24])[CH3:23]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC(CC(=O)OC(C)(C)C)CCCCCCCCCCC
Name
Quantity
7.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for additional 2 hours at the same temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
The organic solution was washed with 1N hydrochloric acid and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by a column chromatography on silica gel (400 g) (chloroform:methanol 100:1 V/V)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC(CC(=O)OC(C)(C)C)CCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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